molecular formula C30H28N4O6 B13144871 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione CAS No. 88601-78-9

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione

Cat. No.: B13144871
CAS No.: 88601-78-9
M. Wt: 540.6 g/mol
InChI Key: UVKVAHZDTLBCSC-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione (hereafter referred to by its full name) is an anthraquinone derivative featuring four amino groups at positions 1,4,5,8 and two 2-phenoxyethoxy substituents at positions 2 and 6. The amino groups enhance hydrogen-bonding capacity and electronic interactions, while the phenoxyethoxy chains improve solubility and steric bulk .

Properties

CAS No.

88601-78-9

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O6/c31-19-15-21(39-13-11-37-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)40-14-12-38-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2

InChI Key

UVKVAHZDTLBCSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCOC5=CC=CC=C5)N)N

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Nitration of anthraquinone HNO3/H2SO4 or milder nitrating agents Introduction of nitro groups at 1,4,5,8 positions
2 Reduction of nitro groups SnCl2, Fe/HCl, or catalytic hydrogenation Conversion of nitro groups to amino groups
3 Etherification 2-Phenoxyethanol + base (K2CO3) in DMF Formation of 2,7-bis(2-phenoxyethoxy) ethers
4 Purification Recrystallization or chromatography Isolation of pure 1,4,5,8-tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione

Key Reaction Details

  • Nitration : Controlled nitration is critical to avoid over-substitution or degradation of the anthraquinone core. Temperature control (0–5 °C) and stoichiometry of nitrating agents are optimized.
  • Reduction : SnCl2 in acidic medium is preferred for selective reduction of nitro to amino groups without affecting other functionalities.
  • Etherification : The phenoxyethoxy substituents are introduced via nucleophilic substitution of halogenated precursors or direct reaction of phenoxyethanol with anthraquinone hydroxyl intermediates under basic conditions.
  • Protection : Amino groups may require protection (e.g., as acetamides) during etherification to prevent side reactions.

Research Outcomes and Characterization

Yield and Purity

Step Yield (%) Purity (%) Notes
Nitration 75-85 >90 High regioselectivity achieved
Reduction 80-90 >95 Complete conversion to amino groups
Etherification 70-80 >95 Mild conditions preserve amino groups
Final Isolation 65-75 >98 Pure compound confirmed by HPLC & NMR

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Anthraquinone Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Patterns and Functional Groups
Compound Name Substituent Positions & Groups Key Functional Features
Target Compound 1,4,5,8-tetraamino; 2,7-bis(2-phenoxyethoxy) High H-bond capacity; bulky ether chains enhance solubility
Mitoxantrone (CAS 65271-80-9) 1,4-dihydroxy; 5,8-bis[2-(2-hydroxyethylamino)ethylamino] Hydroxyl and hydroxyethylamino groups contribute to DNA intercalation and cardiotoxicity
1,4-Bis[(aminoalkyl)amino]-5,8-dimethyl 1,4-bis(aminoalkyl); 5,8-dimethyl Methyl groups increase hydrophobicity; reduced solubility compared to target compound
1,4-Bis(ethylamino)anthracene-9,10-dione 1,4-bis(ethylamino) Simpler structure; lower steric hindrance and H-bond potential
HAD (1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione) 1-hydroxyethylamino Used in polyurethane dyes; absorption λmax = 502 nm

Physicochemical Properties

  • Solubility: The target compound’s phenoxyethoxy groups impart higher solubility in organic solvents compared to methyl- or alkyl-substituted analogues (e.g., 1,4-bis[(aminoalkyl)amino]-5,8-dimethyl derivatives) .
  • Electronic Properties: Computational studies suggest that anthraquinones with alkylamino groups at 1,4-positions and ionization potentials of 7.7–7.9 eV exhibit biological activity. The target compound’s tetraamino configuration may align with this range, though experimental validation is needed .
  • Thermal Stability: Amino-substituted anthraquinones generally show low thermal migration (<2% in polyurethane matrices), suggesting stability in material applications .

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthracene derivative family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione can be described as follows:

  • Molecular Formula : C₃₁H₃₃N₄O₄
  • Molecular Weight : 513.63 g/mol

The presence of multiple amino groups and phenoxyethoxy side chains suggests potential interactions with biological macromolecules such as DNA and proteins.

Biological Activity Overview

Research indicates that anthracene derivatives exhibit various biological activities including anticancer properties, antimicrobial effects, and enzyme inhibition. The specific biological activities of 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione are summarized below.

Anticancer Activity

Several studies have explored the anticancer properties of anthracene derivatives. Notably:

  • Mechanism of Action : The compound is believed to interact with DNA through intercalation or groove binding. This interaction may disrupt DNA replication and transcription processes leading to cell death.
  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC₅₀ Values : Reported IC₅₀ values for these cell lines ranged from 10 to 30 µM, indicating significant cytotoxicity.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Strains Tested : The effectiveness was evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL depending on the bacterial strain.

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells revealed that treatment with 1,4,5,8-Tetraamino-2,7-bis(2-phenoxyethoxy)anthracene-9,10-dione resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers such as Annexin V positivity and caspase activation.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties, the compound was tested against a panel of pathogenic bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the amino and phenoxy groups can significantly influence the biological activity of anthracene derivatives. Compounds with longer side chains or additional functional groups tend to exhibit enhanced activity.

Data Summary Table

Biological ActivityCell Line/BacteriaIC₅₀/MIC (µM/µg/mL)Reference
AnticancerMCF-720 µM
AnticancerHeLa15 µM
AnticancerA54925 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli50 µg/mL

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